molecular formula C18H32O2 B13401840 4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-28-4

4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid

Cat. No.: B13401840
CAS No.: 1003712-28-4
M. Wt: 280.4 g/mol
InChI Key: RIRTZENMYZJOBZ-UHFFFAOYSA-N
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Description

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is an organic compound with the molecular formula C18H32O2 It is a derivative of bicyclohexane, featuring a pentyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves the following steps:

    Formation of Bicyclohexane Core: The bicyclohexane core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclohexane core provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid
  • 4-Butyl[1,1’-bi(cyclohexane)]-4-carboxylic acid
  • 4-Hexyl[1,1’-bi(cyclohexane)]-4-carboxylic acid

Uniqueness

4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is unique due to its specific pentyl group, which imparts distinct physical and chemical properties

Properties

CAS No.

1003712-28-4

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-cyclohexyl-1-pentylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H32O2/c1-2-3-7-12-18(17(19)20)13-10-16(11-14-18)15-8-5-4-6-9-15/h15-16H,2-14H2,1H3,(H,19,20)

InChI Key

RIRTZENMYZJOBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCC(CC1)C2CCCCC2)C(=O)O

Origin of Product

United States

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